molecular formula C7H8ClNO3 B2665608 2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride CAS No. 2126160-66-3

2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride

Cat. No. B2665608
CAS RN: 2126160-66-3
M. Wt: 189.6
InChI Key: ZJOAPVKIWNKYRR-UHFFFAOYSA-N
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Description

“2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid, also known as picolinic acid, is a pyridine derivative with a carboxylic acid functional group at the 2-position .


Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-component reactions (MCRs), which are valuable in organic and medicinal chemistry due to their simplicity, efficiency, and high selectivity . Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been used as an organic–inorganic hybrid heterogeneous catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives .


Molecular Structure Analysis

The molecular structure of pyridinecarboxylic acid, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been used as a catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives . The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of these derivatives from three-component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .

Scientific Research Applications

Magnetic and Optical Properties in Metal Chemistry

2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride has been utilized in the synthesis of a new family of nonanuclear lanthanide clusters. These clusters display unique magnetic and optical properties, such as single-molecule magnetism behavior in Dy(III) clusters and intense red photoluminescence in Eu(III) analogues. This initial employment in 4f metal chemistry highlights the compound's potential for developing materials with dual physical properties (Alexandropoulos et al., 2011).

Electrochemical Reduction Processes

The compound has been studied for its electrochemical reduction characteristics, particularly in the context of substituents on the pyridine ring. This research is crucial for understanding the electrochemical behavior of pyridine derivatives and has implications for synthetic chemistry and electroplating technologies (Nonaka et al., 1981).

Antimicrobial Activities and DNA Interactions

Derivatives of this compound have been characterized for their antibacterial and antifungal activities. Furthermore, their interactions with DNA have been analyzed through molecular docking simulations, suggesting potential applications in antimicrobial therapy and the study of DNA-ligand interactions (Tamer et al., 2018).

Applications in Photocatalysis

Research into photocatalytic degradation of pollutants has indicated that pyridine derivatives, closely related to this compound, can be efficiently degraded over TiO2. This suggests potential applications of the compound in environmental remediation, specifically in water treatment technologies to eliminate noxious chemicals (Maillard-Dupuy et al., 1994).

Synthesis of Metal-Organic Frameworks (MOFs)

The compound has been involved in the synthesis of various metal-organic frameworks (MOFs). These MOFs demonstrate significant structural diversity and potential applications in gas storage, catalysis, and as luminescent materials. The ability to form coordination polymers with distinctive properties highlights the compound's versatility in materials science (Ghosh et al., 2008).

Mechanism of Action

While the specific mechanism of action for “2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride” is not available, a general mechanism for reactions of anhydrides involves nucleophilic attack, deprotonation, leaving group removal, and protonation .

Safety and Hazards

The safety data sheet for a related compound, pyridine, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use only in a well-ventilated area .

properties

IUPAC Name

2-(hydroxymethyl)pyridine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c9-4-6-3-5(7(10)11)1-2-8-6;/h1-3,9H,4H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOAPVKIWNKYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2126160-66-3
Record name 2-(hydroxymethyl)pyridine-4-carboxylic acid hydrochloride
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